- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,

Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

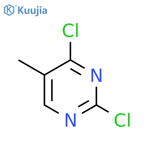

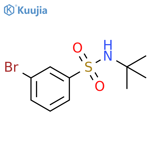

936092-53-4 structure

Produktname:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

CAS-Nr.:936092-53-4

MF:C15H19ClN4O2S

MW:354.854960680008

MDL:MFCD16619372

CID:844605

PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-

- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide

- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

- SB58008

- W16891

- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide

- VINYOUWDZHOVFB-UHFFFAOYSA-N

- AKOS037647203

- CS-0061358

- MFCD16619372

- SY269487

- 936092-53-4

- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SCHEMBL265954

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide

- VCE2F4KT2L

- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide

- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide

- AS-72812

- DTXSID30694794

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide

-

- MDL: MFCD16619372

- Inchi: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)

- InChI-Schlüssel: VINYOUWDZHOVFB-UHFFFAOYSA-N

- Lächelt: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

Berechnete Eigenschaften

- Genaue Masse: 354.0917247g/mol

- Monoisotopenmasse: 354.0917247g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 4

- Komplexität: 489

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.4

- Topologische Polaroberfläche: 92.4Ų

Experimentelle Eigenschaften

- Dichte: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Sicherheitsinformationen

- Lagerzustand:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A745808-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$156.0 | 2025-02-26 | |

| Chemenu | CM128417-250mg |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 250mg |

$56 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 5g |

¥2782.0 | 2024-04-17 | |

| TRC | N077985-5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N077985-2.5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N077985-10mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 10mg |

$ 585.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

¥795.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |

N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |

936092-53-4 | 97% | 100mg |

¥448.00 | 2024-04-24 | |

| Chemenu | CM128417-1g |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$282 | 2021-08-05 | |

| Matrix Scientific | 099343-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |

936092-53-4 | 95+% | 1g |

$639.00 | 2023-09-06 |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Referenz

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C

Referenz

- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Referenz

- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C

Referenz

- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors, Journal of Molecular Structure, 2022, 1253,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C

Referenz

- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Referenz

- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Referenz

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C

Referenz

- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C

Referenz

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C

1.2 Solvents: 1,4-Dioxane ; 0.5 h

1.2 Solvents: 1,4-Dioxane ; 0.5 h

Referenz

- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C

Referenz

- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

- 3-Bromo-N-tert-butylbenzenesulfonamide

- 2-chloro-5-methylpyrimidin-4-amine

- 2,4-Dichloro-5-methylpyrimidine

- 3-Amino-N-(Tertbutylbenzenesulfonamide

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Verwandte Literatur

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) Verwandte Produkte

- 922130-09-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-chlorophenyl)methylacetamide)

- 2680562-08-5(2,2-Dimethyl-4-[(prop-2-en-1-yloxy)carbonyl]morpholine-3-carboxylic acid)

- 2228937-10-6(methyl 3-hydroxy-3-(quinoxalin-2-yl)propanoate)

- 2172571-22-9(3-(3-chloro-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol)

- 2090946-13-5(4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole)

- 1805440-52-1(2-(Difluoromethyl)-6-fluoro-4-methylpyridine-3-acetic acid)

- 892558-53-1(methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate)

- 2227701-94-0(methyl (3S)-3-hydroxy-5-(thiophen-3-yl)pentanoate)

- 1260764-84-8(3-bromo-4-methylbenzene-1-carboximidamide)

- 1797243-42-5(8-(1,3-benzothiazole-6-carbonyl)-1-oxa-4-thia-8-azaspiro4.5decane)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Reinheit:99%

Menge:5g

Preis ($):563.0